2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one
Overview
Description
2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one is a useful research compound. Its molecular formula is C12H13ClF2N4O and its molecular weight is 302.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Structure
A key aspect of research into this compound involves its synthesis and chemical structure analysis. Xiang et al. (2011) developed a method for synthesizing derivatives of 6,7-dihydro-5H-pyrimido[4,5-e][1,4]diazepin-8(9H)-one, including variants like 2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one. The methodology involved intramolecular amidation of N-substituted amino acid esters, providing moderate to good yields of these compounds (Xiang, Hu, Dang, & Bai, 2011).
In a similar study, Xiang et al. (2010) developed practical and efficient methods for synthesizing 8,9-dihydro-5H-pyrimido[4,5-e][1,4]diazepin-7(6H)-ones, which are structurally related to the compound . They demonstrated the utility of this method by preparing a diverse library of these compounds (Xiang, Wen, Xie, Dang, & Bai, 2010).
Potential Therapeutic Applications
The therapeutic potential of similar compounds has been explored extensively. For instance, Insuasty et al. (2008) synthesized novel derivatives with potential antitumor properties. They evaluated these compounds against various human tumor cell lines, finding significant inhibitory activity in several cases (Insuasty, Orozco, Quiroga, Abonia, Nogueras, & Cobo, 2008).
Similarly, Ramírez et al. (2015) synthesized thiazole-based derivatives with potential antitumor and antifungal properties. These compounds showed notable activity against Candida albicans and Cryptococcus neoformans, suggesting their potential as antifungal and antitumor drugs (Ramírez, Svetaz, Quiroga, Abonía, Raimondi, Zacchino, & Insuasty, 2015).
Antimycobacterial Activity
Another application area is the study of antimycobacterial properties. Insuasty et al. (2012) reported moderate inhibitory activity against Mycobacterium species for certain pyrimidodiazepines, highlighting their potential use in addressing bacterial infections (Insuasty, García, Bueno, Quiroga, Abonía, & Ortíz, 2012).
Anxiolytic Properties
Compounds with similar structures have been evaluated for their potential as anxiolytic agents. Trybulski et al. (1983) synthesized a series of pyrimido[5,4-d][2]benzazepines, which exhibited a different pharmacological profile from diazepam, indicating their potential as anxiolytics (Trybulski, Benjamin, Earley, Fryer, Gilman, Reeder, Walser, Davidson, Horst, & Sepinwall, 1983).
properties
IUPAC Name |
2-chloro-9-cyclopentyl-7,7-difluoro-5,8-dihydropyrimido[4,5-b][1,4]diazepin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF2N4O/c13-11-16-5-8-9(18-11)19(7-3-1-2-4-7)6-12(14,15)10(20)17-8/h5,7H,1-4,6H2,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCPBKFOMWSJFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(C(=O)NC3=CN=C(N=C32)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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